molecular formula C10H6BrNO3 B1409731 Methyl 3-bromo-5-cyano-4-formylbenzoate CAS No. 1805486-30-9

Methyl 3-bromo-5-cyano-4-formylbenzoate

Cat. No. B1409731
CAS RN: 1805486-30-9
M. Wt: 268.06 g/mol
InChI Key: GRFSRFOKNNGXMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-bromo-5-cyano-4-formylbenzoate” is a chemical compound with the molecular formula C10H6BrNO3. It is a solid substance .


Molecular Structure Analysis

The molecular structure of “Methyl 3-bromo-5-cyano-4-formylbenzoate” can be represented by the InChI code: 1S/C9H7BrO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-5H,1H3 . This indicates that the molecule consists of a benzene ring substituted with a bromo group, a cyano group, a formyl group, and a methyl ester group.


Physical And Chemical Properties Analysis

“Methyl 3-bromo-5-cyano-4-formylbenzoate” is a solid substance . Its molecular weight is 268.06 g/mol. More specific physical and chemical properties like melting point, boiling point, and density are not available in the retrieved data.

Safety and Hazards

“Methyl 3-bromo-5-cyano-4-formylbenzoate” is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

properties

IUPAC Name

methyl 3-bromo-5-cyano-4-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c1-15-10(14)6-2-7(4-12)8(5-13)9(11)3-6/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFSRFOKNNGXMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-5-cyano-4-formylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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